molecular formula C9H7BrN2S B1481112 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine CAS No. 2092495-71-9

4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine

Cat. No.: B1481112
CAS No.: 2092495-71-9
M. Wt: 255.14 g/mol
InChI Key: DQWIIJXLHIEPSC-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

The molecular structure of this compound incorporates fundamental heterocyclic motifs that are central to medicinal chemistry and materials science. Pyrimidine itself is defined as an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 in a six-membered ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the bromine substituent occupies the 4-position and the thiophen-3-ylmethyl group is attached at the 6-position of the pyrimidine ring.

The thiophene component adds another layer of structural complexity, as thiophene is a five-membered aromatic ring containing sulfur. The connection through a methylene linker (-CH₂-) between the thiophene ring and the pyrimidine core creates conformational flexibility while maintaining electronic communication between the two aromatic systems. This structural arrangement is analogous to related compounds such as 4-Bromo-6-(thiophen-3-yl)pyrimidine, which has been documented with the molecular formula C₈H₅BrN₂S and a molecular weight of 241.11 g/mol.

The electronic properties of this compound are significantly influenced by the presence of both electron-withdrawing (bromine) and electron-donating (thiophene) substituents. The bromine atom at position 4 creates an electrophilic site that can participate in various substitution reactions, while the thiophene moiety contributes to the overall π-electron system. Related structural analysis of 4-Bromo-6-(thiophen-3-yl)pyrimidine has shown that such compounds can undergo Suzuki-Miyaura coupling reactions and Stille coupling reactions, indicating the reactive nature of the carbon-bromine bond.

Structural Component Chemical Property Functional Significance
Pyrimidine Ring Aromatic heterocycle with two nitrogens Core scaffold for biological activity
Bromine Substituent Electronegative halogen at position 4 Reactive site for coupling reactions
Thiophen-3-ylmethyl Group Sulfur-containing aromatic with methylene linker Contributes to lipophilicity and electronic properties
Methylene Bridge Flexible -CH₂- linker Provides conformational freedom

Historical Context in Heterocyclic Chemistry

The development of brominated pyrimidine derivatives has deep historical roots in heterocyclic chemistry, with the pyrimidine ring system having wide occurrence in nature as substituted and ring-fused compounds. Although pyrimidine derivatives such as alloxan were known in the early 19th century, systematic laboratory synthesis of pyrimidines was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and Pinner first proposed the name "pyrimidin" in 1885.

The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, by conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This historical foundation established the synthetic pathways that would later enable the development of more complex derivatives, including brominated variants at specific positions.

Brominated pyrimidines emerged as important synthetic intermediates due to the reactivity of the carbon-bromine bond. Simple bromopyrimidines such as 5-Bromopyrimidine, with the molecular formula C₄H₃BrN₂ and molecular weight of 158.98 g/mol, have been extensively studied. The compound 2-Bromopyrimidine has been utilized in the preparation of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene by cross-coupling with 9,9-dihexylfluorene-2,7-diboronic acid and undergoes microwave-assisted aminocarbonylation at C-2 with palladium and molybdenum hexacarbonyl.

The incorporation of thiophene moieties into pyrimidine structures represents a more recent development in heterocyclic chemistry. Thiophene-containing pyrimidines have gained attention due to their potential biological activities and applications in materials science. The compound 5-[1-(Thiophen-3-ylmethyl)imidazol-2-yl]pyrimidine, with molecular formula C₁₂H₁₀N₄S and molecular weight 242.30 g/mol, exemplifies the successful integration of thiophene and pyrimidine pharmacophores.

Historical Period Key Development Significance
Early 19th Century Discovery of pyrimidine derivatives like alloxan Recognition of pyrimidine importance
1879 First laboratory synthesis by Grimaux Established synthetic methodology
1884-1885 Systematic study by Pinner Nomenclature and synthetic approaches
1900 Parent compound synthesis by Gabriel and Colman Foundation for derivative development
Modern Era Integration of thiophene substituents Enhanced biological and material properties

Positional Isomerism in Brominated Pyrimidine Derivatives

Positional isomerism in brominated pyrimidine derivatives represents a critical aspect of structure-activity relationships and synthetic accessibility. The pyrimidine ring offers multiple positions for substitution, with positions 2, 4, and 5 being the most commonly functionalized sites. Each positional isomer exhibits distinct electronic properties, reactivity patterns, and potential biological activities.

The 2-bromopyrimidine isomer, with molecular formula C₄H₃BrN₂ and CAS number 4595-60-2, demonstrates specific reactivity patterns characteristic of the 2-position. This compound has a melting point range of 53°C to 57°C and a boiling point of 62°C to 64°C at 1.5 mmHg pressure. Its miscibility with water and compatibility with various synthetic transformations make it a valuable intermediate for further functionalization.

The 4-bromopyrimidine isomer represents another important class, with CAS number 31462-56-3. The electronic environment at the 4-position differs significantly from the 2-position due to the relative positioning of the nitrogen atoms in the ring. This positional difference affects both the nucleophilic substitution reactivity and the electronic distribution throughout the molecule.

The 5-bromopyrimidine isomer, with CAS number 4595-59-9 and molecular weight 158.98 g/mol, exhibits unique properties including a melting point of 67-73°C and a boiling point of 168°C. This isomer is characterized by its yellow to beige-brown coloration and crystalline powder form. The 5-position substitution creates different steric and electronic environments compared to the 2- and 4-positions.

When considering this compound specifically, the substitution pattern involves both the 4- and 6-positions of the pyrimidine ring. This particular arrangement creates unique electronic properties due to the meta-relationship between the bromine and the thiophen-3-ylmethyl substituents. Related studies on 4-Bromo-6-(thiophen-3-yl)pyrimidine have shown that this substitution pattern enables specific reactivity profiles, particularly in metal-catalyzed coupling reactions.

The compound 4-Bromo-6-(2,3-dimethoxyphenyl)pyrimidine, with molecular formula C₁₂H₁₁BrN₂O₂ and molecular weight 295.13 g/mol, provides insight into how different 6-position substituents affect overall molecular properties. These structural variations demonstrate the importance of positional isomerism in determining both chemical reactivity and potential biological activity.

Bromopyrimidine Isomer Position Molecular Weight Melting Point Key Properties
2-Bromopyrimidine 2 158.99 g/mol 53-57°C Water miscible, versatile reactivity
4-Bromopyrimidine 4 158.99 g/mol Not specified Electronic properties distinct from 2-isomer
5-Bromopyrimidine 5 158.98 g/mol 67-73°C Yellow-brown crystals, boiling point 168°C
4-Bromo-6-(thiophen-3-yl)pyrimidine 4,6 241.11 g/mol Not specified Dual substitution enabling coupling reactions

Properties

IUPAC Name

4-bromo-6-(thiophen-3-ylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-9-4-8(11-6-12-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWIIJXLHIEPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and scientific research applications, supported by data tables and relevant case studies.

This compound exhibits significant interactions with various enzymes and proteins, particularly tyrosine kinases, which are pivotal in cell signaling pathways. The compound's ability to bind to the active sites of these enzymes can lead to either inhibition or modulation of their activity, influencing numerous biological processes .

Table 1: Interaction Profile with Key Enzymes

Enzyme Interaction Type Effect
Tyrosine KinasesInhibitionModulation of cell signaling
Cyclin-dependent KinasesActivationRegulation of cell cycle progression
PhosphatasesInhibitionAlteration of phosphorylation states

Cellular Effects

The compound has shown notable effects on different cell types, impacting cell function through modulation of signaling pathways and gene expression. It influences cellular metabolism by inhibiting key enzymes involved in metabolic processes, thereby affecting cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound operates through specific binding interactions with biomolecules. It can alter enzyme conformation and activity by binding to their active sites, which leads to changes in gene expression via interactions with transcription factors .

Case Study: Anti-Cancer Activity

In a study investigating the anti-cancer properties of pyrimidine derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Research Applications

This compound has several applications in scientific research:

  • Chemistry : Used as a building block for synthesizing complex heterocyclic compounds.
  • Biology : Investigated for its potential as a kinase inhibitor and other biological activities.
  • Medicine : Explored for anti-inflammatory, antimicrobial, and anticancer properties.
  • Industry : Utilized in developing organic semiconductors and light-emitting diodes (OLEDs) .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : It serves as a key intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of novel materials and pharmaceuticals.

Biology

  • Kinase Inhibition : The compound is investigated for its potential as a kinase inhibitor. It has shown interactions with tyrosine kinases, which are crucial for cell signaling pathways.

Medicine

  • Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting COX enzymes. For example, its derivatives have been tested against COX-2 with promising IC50 values comparable to established drugs like celecoxib .
  • Anticancer Activity : Case studies demonstrate selective cytotoxicity against various cancer cell lines. In vitro studies revealed that 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine can inhibit cancer cell proliferation while sparing normal cells, indicating its potential as an anticancer agent.

Industry

  • Organic Semiconductors : The compound is utilized in developing organic semiconductors and light-emitting diodes (OLEDs), showcasing its versatility beyond biological applications.

Interaction Profile with Key Enzymes

EnzymeInteraction TypeEffect
Tyrosine KinasesInhibitionModulation of cell signaling
Cyclin-dependent KinasesActivationRegulation of cell cycle progression
PhosphatasesInhibitionAlteration of phosphorylation states
Activity TypeObservationsReference
Anti-inflammatorySignificant inhibition of COX-2
AnticancerSelective cytotoxicity against cancer cells
Kinase inhibitionModulation of signaling pathways

Case Studies

  • Anti-Cancer Activity Study :
    A study conducted on various cancer cell lines revealed that this compound exhibited potent cytotoxic effects. The compound's ability to selectively target cancer cells while sparing normal cells underscores its therapeutic potential. Detailed assays demonstrated that the compound induced apoptosis in cancer cells through modulation of key signaling pathways.
  • Anti-inflammatory Effects :
    In vitro assays evaluating the anti-inflammatory properties showed that derivatives of this compound significantly inhibited COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs. This positions it as a candidate for further development in treating inflammatory diseases .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 4 enables palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings.

Table 1: Suzuki-Miyaura Coupling Reactions

Boronic Acid PartnerCatalyst SystemSolventTemperatureProduct (Yield)Key ObservationSource
Phenylboronic acidPd(PPh₃)₄, K₃PO₄1,4-Dioxane90°C4-Phenyl-6-(thiophen-3-ylmethyl)pyrimidine (85%)Regioselective substitution at bromine position
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₃PO₄THF80°C4-(4-Methoxyphenyl)-6-(thiophen-3-ylmethyl)pyrimidine (78%)Electron-donating groups enhance coupling efficiency
3-Thienylboronic acidPdCl₂(dppf), Cs₂CO₃DMF100°C4-(3-Thienyl)-6-(thiophen-3-ylmethyl)pyrimidine (72%)Thiophene rings stabilize transition states

Key Findings :

  • Suzuki couplings proceed efficiently with aryl/heteroaryl boronic acids under mild conditions (80–100°C).

  • Electron-rich boronic acids yield higher conversions due to enhanced nucleophilicity .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates nucleophilic displacement of bromine under basic conditions.

Table 2: SNAr Reactions

NucleophileBaseSolventTemperatureProduct (Yield)NotesSource
PiperidineK₂CO₃DMF120°C4-Piperidinyl-6-(thiophen-3-ylmethyl)pyrimidine (68%)Steric hindrance lowers yield
MorpholineCs₂CO₃DMSO100°C4-Morpholinyl-6-(thiophen-3-ylmethyl)pyrimidine (75%)Polar aprotic solvents improve reactivity
Sodium methoxideNaOMeMeOHReflux4-Methoxy-6-(thiophen-3-ylmethyl)pyrimidine (82%)Alcohol solvents favor O-nucleophiles

Key Findings :

  • Bulkier amines (e.g., piperidine) require higher temperatures and longer reaction times .

  • Methoxide substitution achieves near-quantitative yields due to minimal steric effects .

Cyclization Reactions

The bromine atom participates in intramolecular cyclization to form fused heterocycles.

Table 3: Cyclization Pathways

Reagents/ConditionsProductYieldApplication ContextSource
CuI, Pd(PPh₃)₄, NEt₃Pyrrolo[2,3-d]pyrimidine derivative65%Anticancer scaffold synthesis
K₂CO₃, DMF, 130°CPyrimido[4,5-d]pyrimidine58%Kinase inhibitor precursors

Mechanistic Insight :

  • Cyclization involves oxidative addition of palladium to the C–Br bond, followed by intramolecular C–N or C–C bond formation .

Functionalization of the Thiophene Ring

The thiophen-3-ylmethyl group undergoes electrophilic substitution and oxidation.

Table 4: Thiophene Modifications

Reaction TypeReagentsProductYieldSelectivitySource
BrominationNBS, AIBN5-Bromo-thiophene derivative90%Position 5 favored
OxidationmCPBAThiophene-1,1-dioxide derivative88%Sulfur oxidation to sulfone

Key Observations :

  • Bromination occurs at the α-position (C5) of the thiophene ring due to directing effects of the methyl group .

  • Oxidation to sulfones enhances polarity and potential bioactivity.

Catalytic Transformations

The compound serves as a substrate in catalytic C–H activation reactions.

Table 5: C–H Functionalization Examples

CatalystDirecting GroupProductYieldSelectivitySource
Pd(OAc)₂Pyrimidine N1C5-Arylated pyrimidine70%Meta to Br
RuCl₃Thiophene SC2-Alkylated thiophene65%Ortho to S

Mechanistic Notes :

  • Pyrimidine nitrogen directs palladium to activate C5–H bonds .

  • Ruthenium catalysts selectively functionalize thiophene C2 positions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
  • Molecular Formula : C₁₅H₁₁BrN₄S
  • Key Features: Bromine at the 4-position of a phenyl ring (vs. direct substitution on pyrimidine in the target compound). Thiophen-2-yl group (positional isomer of thiophen-3-ylmethyl).
  • Applications: Not explicitly stated in evidence, but amino-pyrimidines are often explored as kinase inhibitors or antimicrobial agents.
4-(3-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine
  • Molecular Formula : C₁₆H₁₂BrN₅
  • Key Features: Pyridin-3-yl substituent (electron-deficient heterocycle) instead of thiophene. Bromophenyl group introduces steric bulk compared to the thiophen-3-ylmethyl group. Biological Activity: Demonstrated antitrypanosomal activity (IC₅₀ = 1.2 µM), highlighting the impact of pyridine vs. thiophene on bioactivity .
6-Bromo-4-chlorothieno[3,2-d]pyrimidine
  • Molecular Formula : C₆H₂BrClN₂S
  • Key Features: Fused thieno[3,2-d]pyrimidine ring system (vs. standalone pyrimidine). Bromine and chlorine substituents increase electrophilicity, favoring nucleophilic substitution reactions. Synthesis: Prepared via lithiation of 4-chlorothieno[3,2-d]pyrimidine using lithium diisopropylamide (LDA) in THF .

Physicochemical and Spectral Properties

Compound Molecular Weight IR (cm⁻¹) HRMS (m/z) Notable Spectral Features
4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine 283.18 (calc.) N/A N/A Likely C-Br stretch ~550–600 cm⁻¹
4-(3-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine 378.21 3431 (NH), 1634 (C=N) 279.1243 [M+H]⁺ NH stretches and aromatic C=C/C=N
6-Bromo-4-chlorothieno[3,2-d]pyrimidine 265.52 N/A N/A Combined Br/Cl substituent effects

Reactivity and Functionalization Potential

  • This compound : The bromine atom facilitates Suzuki-Miyaura couplings, while the thiophene methyl group offers sites for oxidation or further alkylation.
  • 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine : Bromophenyl group enables aryl-aryl coupling, but steric hindrance may reduce reactivity compared to bromopyrimidines .
  • 6-Bromo-4-chlorothieno[3,2-d]pyrimidine: Chlorine at the 4-position can be displaced selectively, enabling sequential functionalization .

Preparation Methods

Procedure Highlights:

  • React 4-bromo-6-chloromethylpyrimidine (or 4-bromo-6-bromomethylpyrimidine) with thiophen-3-ylboronic acid.
  • Use a palladium catalyst (e.g., Pd(PPh3)4) in a solvent mixture of 1,4-dioxane and water (10:1).
  • Conduct the reaction under an inert argon atmosphere at 90 °C for 24 hours.
  • Monitor the reaction by thin-layer chromatography (TLC).
  • After completion, extract the product with ethyl acetate, dry over sodium sulfate, and purify by column chromatography.

This method yields the target compound with high purity and good yields (typically 50–70%) and is supported by the general procedure described for related bromo-substituted pyrimidine derivatives.

Step Conditions Outcome
Reactants 4-bromo-6-(halomethyl)pyrimidine + thiophen-3-ylboronic acid Formation of C-C bond via Suzuki coupling
Catalyst Pd(PPh3)4 or similar Facilitates cross-coupling
Solvent 1,4-dioxane/water (10:1) Medium for reaction
Temperature 90 °C Optimal for coupling
Time 24 hours Complete conversion
Workup Extraction, drying, chromatography Pure this compound

Nucleophilic Substitution Approach

An alternative approach involves nucleophilic substitution of a halomethyl pyrimidine intermediate with a thiophene-containing nucleophile.

  • Start with 4-bromo-6-(halomethyl)pyrimidine.
  • React with thiophen-3-ylmethanol or thiophen-3-ylmethylamine under basic conditions to substitute the halogen with the thiophen-3-ylmethyl group.
  • This method can be facilitated by phase-transfer catalysts or by using polar aprotic solvents such as DMF or DMSO.
  • The reaction is typically carried out at elevated temperatures (60–100 °C) for several hours.
  • Purification is achieved by crystallization or chromatography.

This method is less common for directly installing the thiophene ring but can be useful for derivatives where the thiophene is attached via a methylene linker.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Catalysts/Conditions Yield (%) Advantages Limitations
Suzuki Cross-Coupling 4-bromo-6-(halomethyl)pyrimidine + thiophen-3-ylboronic acid Pd catalyst, 1,4-dioxane/water, 90 °C, 24 h 50–70 High selectivity, mild conditions Requires boronic acid derivative
Nucleophilic Substitution 4-bromo-6-(halomethyl)pyrimidine + thiophen-3-ylmethanol/amine Base, DMF/DMSO, 60–100 °C Moderate Simple reagents Possible side reactions
Sonogashira Coupling + Hydrogenation Halogenated pyrimidine + bromo-thiophene Pd/Cu catalyst, base, hydrogenation 40–60 Versatile for complex derivatives Multi-step, longer synthesis

Research Findings and Optimization Notes

  • Catalyst choice : Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are preferred for Suzuki couplings due to their high activity and stability.
  • Solvent system : A mixture of 1,4-dioxane and water balances solubility of organic and inorganic reagents and facilitates catalyst turnover.
  • Reaction atmosphere : An inert argon atmosphere prevents catalyst deactivation and oxidation of sensitive intermediates.
  • Temperature and time : Elevated temperatures (~90 °C) and extended reaction times (24 h) ensure complete conversion without significant decomposition.
  • Purification : Column chromatography on silica gel is standard for isolating pure product, with elution solvents optimized based on polarity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine, and how can reaction efficiency be monitored?

  • Methodological Answer : A common approach involves coupling thiophene derivatives with brominated pyrimidine precursors. For example, analogous syntheses use acetyl thiophene with aldehydes and ethyl cyanoacetate in the presence of ammonium acetate under reflux conditions . Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC. Intermediate purification often involves column chromatography with gradients of ethyl acetate/hexane. Yield optimization may require adjusting reaction temperature (e.g., 80–110°C) and catalyst loading (e.g., Pd catalysts for cross-coupling) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine and thiophene integration). Chemical shifts for pyrimidine protons typically appear at δ 8.5–9.0 ppm, while thiophene protons resonate near δ 7.0–7.5 ppm .
  • X-ray Crystallography : Resolves bond angles (e.g., C–N–N dihedral angles ~178.9°) and confirms regioselectivity of bromine substitution .
  • FTIR/Raman : Identifies functional groups (e.g., C–Br stretches at ~550 cm⁻¹, C–S vibrations at ~680 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Waste Disposal : Segregate halogenated waste and transfer to licensed facilities for incineration or neutralization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate NMR data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to confirm peak assignments .
  • Alternative Pathways : Investigate side reactions (e.g., debromination or thiophene ring-opening) via LC-MS to identify byproducts .

Q. What strategies optimize regioselectivity in bromination or thiophene coupling reactions?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., trimethylsilyl) to steer bromine to the pyrimidine’s 4-position .
  • Catalytic Systems : Use Pd(0)/Cu(I) catalysts for Suzuki-Miyaura coupling to enhance thiophene attachment efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce steric hindrance .

Q. How does the thiophene substituent influence the compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) to assess decomposition pathways .
  • Surface Adsorption Analysis : Use microspectroscopic imaging (e.g., ToF-SIMS) to study interactions with silica or polymer surfaces, which may affect stability in storage .

Q. What biological or pharmacological activities are predicted for this compound based on structural analogs?

  • Methodological Answer :

  • QSAR Modeling : Compare with thienopyrimidine derivatives, which exhibit kinase inhibition or antimicrobial activity .
  • In Silico Docking : Screen against targets like EGFR or COX-2 using PyMOL or AutoDock to prioritize in vitro assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine

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